3-Fluoro-2,4-dimethylaniline
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Overview
Description
3-Fluoro-2,4-dimethylaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and two methyl groups at the second and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-dimethylaniline typically involves the following steps:
Nitration: The starting material, 2,4-dimethylaniline, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amine group, resulting in 3-amino-2,4-dimethylaniline.
Fluorination: Finally, the amine group is replaced with a fluorine atom through a nucleophilic substitution reaction, yielding this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-2,4-dimethylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-2,4-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom and methyl groups influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- 2-Fluoro-4,6-dimethylaniline
- 3-Fluoro-2,5-dimethylaniline
- 4-Fluoro-2,3-dimethylaniline
Comparison: 3-Fluoro-2,4-dimethylaniline is unique due to the specific positioning of the fluorine and methyl groups, which affects its chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
3-fluoro-2,4-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOKJCQUYGQDFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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